N-Hydroxy-4-pyridinecarboximidoyl Chloride: A Technical Guide to Its Physical Properties, Synthesis, and Applications in Drug Development
N-Hydroxy-4-pyridinecarboximidoyl Chloride: A Technical Guide to Its Physical Properties, Synthesis, and Applications in Drug Development
Executive Summary
N-hydroxy-4-pyridinecarboximidoyl chloride (commonly referred to as N-hydroxyisonicotinimidoyl chloride) is a highly reactive chlorooxime intermediate pivotal in modern synthetic and medicinal chemistry. As a direct precursor to pyridine-4-carbonitrile oxide, it serves as a foundational building block for synthesizing complex heterocyclic pharmacophores via 1,3-dipolar cycloaddition. This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthesis protocols, and its expanding role in the development of targeted therapeutics, including Farnesoid X Receptor (FXR) modulators and antitumor agents.
Chemical Identity and Physical Properties
Understanding the foundational properties of N-hydroxy-4-pyridinecarboximidoyl chloride is critical for optimizing reaction conditions, particularly regarding its solubility and stability during in situ dipole generation.
Table 1: Quantitative Physical and Chemical Properties
| Parameter | Value |
| Chemical Name | N-hydroxy-4-pyridinecarboximidoyl chloride |
| Common Synonyms | N-hydroxyisonicotinimidoyl chloride; Pyridine-4-hydroximoyl chloride |
| CAS Registry Number | 4185-99-3 (Free base) [[1.6]]; 4185-98-2 (Hydrochloride salt) [[1.2]] |
| Molecular Formula | C6H5ClN2O [[1]] |
| Molecular Weight | 156.57 g/mol [[1]] |
| SMILES | O\N=C(Cl)\C1=CC=NC=C1 [[1.1]] |
| InChIKey | MDPQIKOFLZQPLB-TWGQIWQCBV [[1.1]] |
| Appearance | Colorless to pale yellow crystalline powder |
Mechanistic Synthesis Protocol
The synthesis of N-hydroxy-4-pyridinecarboximidoyl chloride requires precise control over electrophilic halogenation to prevent the over-oxidation of the pyridine ring. The following self-validating protocol guarantees high stereoselectivity (predominantly the Z-isomer) and optimal yield.
Step-by-Step Methodology: Synthesis of (Z)-N-Hydroxy-4-pyridinecarboximidoyl chloride
Reference Standard: [[1.13]]
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Oximation of the Aldehyde:
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Procedure: Dissolve pyridine-4-carboxaldehyde (isonicotinaldehyde) in an appropriate solvent (e.g., ethanol or DMF). Add hydroxylamine hydrochloride (NH₂OH·HCl) and a base such as pyridine.
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Causality & Mechanism: Pyridine acts as an acid scavenger, neutralizing the HCl liberated from the hydroxylamine salt. This shifts the thermodynamic equilibrium entirely toward the formation of pyridine-4-carbaldoxime, preventing the hydrolysis of the newly formed C=N bond.
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Electrophilic Chlorination:
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Procedure: Isolate the pyridine-4-carbaldoxime and dissolve it in anhydrous N,N-Dimethylformamide (DMF). Slowly add a solution of N-chlorosuccinimide (NCS) in DMF dropwise at room temperature.
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Causality & Mechanism: NCS is explicitly chosen over elemental chlorine gas because it provides a mild, controlled release of electrophilic chlorine (Cl⁺). This mitigates the risk of over-chlorination on the pyridine ring. DMF is critical here; as a polar aprotic solvent, it heavily stabilizes the polar transition state during the electrophilic attack on the oxime carbon.
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Reaction Monitoring:
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Procedure: Stir the mixture at room temperature for approximately 6 hours, monitoring conversion via Thin Layer Chromatography (TLC).
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Causality & Mechanism: Chlorooximes can degrade if left in the presence of succinimide byproducts for extended periods. Real-time TLC monitoring ensures the reaction is quenched exactly when the starting material is consumed.
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Workup and Isolation:
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Procedure: Dilute the reaction mixture with diethyl ether and water. Separate the phases, extract the aqueous phase with diethyl ether (5×), wash the combined organic phases with water and saturated sodium chloride (brine), dry over MgSO₄, and concentrate in vacuo.
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Causality & Mechanism: The addition of water effectively partitions the highly water-soluble DMF and succinimide byproduct into the aqueous phase, leaving the target chlorooxime in the ether layer. Brine washing removes residual water from the organic layer via osmotic pressure, and MgSO₄ ensures complete desiccation before concentration to prevent hydrolytic degradation of the Cl-C bond.
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Fig 1: Step-by-step synthetic workflow of N-hydroxy-4-pyridinecarboximidoyl chloride.
Reactivity Profile: In Situ Nitrile Oxide Generation
N-hydroxy-4-pyridinecarboximidoyl chloride is rarely the final drug candidate; rather, it is a highly reactive intermediate used to generate pyridine-4-carbonitrile oxide .
Step-by-Step Methodology: [3+2] Cycloaddition
Reference Standard: [[1.13]]
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Preparation: Dissolve the dipolarophile (e.g., an alkene) and the chlorooxime in anhydrous dichloromethane (DCM) under an inert argon atmosphere at 0 °C.
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Causality: The low temperature controls the highly exothermic generation of the nitrile oxide, suppressing its tendency to self-dimerize into inactive furoxans.
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Base-Promoted Dehydrohalogenation: Slowly add a solution of triethylamine (Et₃N) in DCM dropwise.
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Causality: Et₃N acts as a mild, non-nucleophilic base. It abstracts the highly acidic oxime proton, triggering the immediate elimination of the chloride leaving group to form the transient 1,3-dipole.
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Cycloaddition: Allow the mixture to warm to room temperature and stir for 15 hours.
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Causality: Warming provides the activation energy required for the concerted [3+2] cycloaddition between the 1,3-dipole and the dipolarophile, yielding the target isoxazoline or isoxazole ring.
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Fig 2: Mechanism of in situ nitrile oxide generation and subsequent [3+2] cycloaddition.
Applications in Drug Development
The ability to efficiently install a pyridine-substituted isoxazole/isoxazoline core makes this chlorooxime invaluable across multiple therapeutic domains.
Table 2: Biological Targets and Pharmaceutical Applications
| Target / Receptor | Application Area | Key Intermediates / Products |
| Farnesoid X Receptor (FXR) | Liver disease, Inflammatory Bowel Disease (IBD) | Isoxazole derivatives [[2.1]] |
| Bradykinin B1 Receptor (B1R) | Neuropathic and inflammatory pain | Substituted spiroamide compounds [[1.13]] |
| Cancer Cell Lines (HepG2, MCF7) | Oncology, Antitumor agents | Spiro[pyrazole-4,5′-isoxazoline]-5-ones [[1.15]] |
Farnesoid X Receptor (FXR) Modulators
FXR is a nuclear receptor that regulates bile acid, lipid, and glucose homeostasis. Compounds derived from N-hydroxy-4-pyridinecarboximidoyl chloride (specifically via cycloaddition to form 5-cyclopropyl-3-(pyridin-4-yl)isoxazole cores) act as potent FXR agonists. These modulators are critical in restoring intestinal barrier function and dampening bacterial growth, offering therapeutic pathways for Inflammatory Bowel Disease (IBD) such as Crohn's disease [[2.1]].
Bradykinin B1 Receptor (B1R) Antagonists
The bradykinin B1 receptor is upregulated during tissue damage and inflammation. By utilizing the chlorooxime in cycloaddition reactions with complex spirocyclic alkenes, researchers have successfully synthesized substituted spiroamide compounds. These act as selective B1R antagonists, providing a novel mechanism for treating chronic inflammatory and diabetic neuropathic pain without the side effects of traditional opioids [[1.13]].
Antitumor Spiro-isoxazolines
Recent advances in one-pot synthetic protocols have utilized N-hydroxy-4-pyridinecarboximidoyl chloride to generate spiro[pyrazole-4,5′-isoxazoline]-5-one derivatives. In vitro evaluations of these compounds demonstrate significant antitumor inhibition potency against human liver hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF7) cell lines, positioning them as highly promising templates for combinatorial oncology chemistry [[1.15]].
References
- N-hydroxy-4-pyridinecarboximidoyl chloride - Chemical Synthesis D
- N-hydroxyisonicotinimidoyl chloride monohydrochloride (CAS 4185-98-2) Echemi
- 4185-99-3 C6H5ClN2O - Chemical Dictionary Guidechem
- US20100234340A1 - Substituted Spiroamide Compounds Google P
- An Efficient One-pot Synthesis of Certain Stereoselective Spiro[pyrazole-4,5′-isoxazoline]-5-one Derivatives: In vitro Evaluation of Antitumor Activities ResearchG
- US11247986B2 - FXR (NR1H4)
